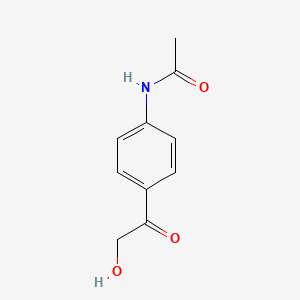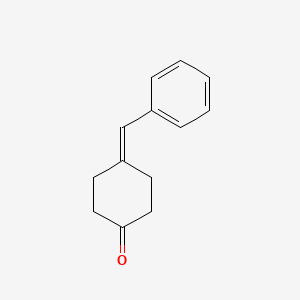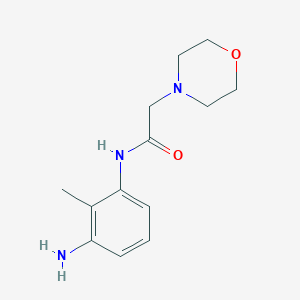
(5-chloro-1H-indol-2-yl)(piperazino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-chloro-1H-indol-2-yl)(piperazino)methanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a piperazine moiety, which is commonly found in various pharmacologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1H-indol-2-yl)(piperazino)methanone typically involves the reaction of 5-chloroindole with piperazine in the presence of a suitable coupling agent. One common method is to use carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the piperazinylcarbonyl linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost.
Análisis De Reacciones Químicas
Types of Reactions
(5-chloro-1H-indol-2-yl)(piperazino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding indole-2-carboxylic acid derivatives.
Reduction: Formation of 5-chloro-2-(piperazin-1-ylcarbonyl)-1H-indoline.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-chloro-1H-indol-2-yl)(piperazino)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (5-chloro-1H-indol-2-yl)(piperazino)methanone involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist at certain receptor sites, leading to its pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-2-(piperazin-1-ylcarbonyl)phenol
- 5-chloro-2-(piperazin-1-ylcarbonyl)-1H-pyrazole
Uniqueness
(5-chloro-1H-indol-2-yl)(piperazino)methanone is unique due to its specific indole structure combined with the piperazine moiety. This combination imparts distinct biological activities and pharmacological properties that may not be present in other similar compounds .
Propiedades
Fórmula molecular |
C13H14ClN3O |
|---|---|
Peso molecular |
263.72 g/mol |
Nombre IUPAC |
(5-chloro-1H-indol-2-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C13H14ClN3O/c14-10-1-2-11-9(7-10)8-12(16-11)13(18)17-5-3-15-4-6-17/h1-2,7-8,15-16H,3-6H2 |
Clave InChI |
RNGVSSIIHLHHSN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate](/img/structure/B8689260.png)






![2-Chlorothieno[3,2-b]thiophene](/img/structure/B8689315.png)






